
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as CTAA, is a novel compound that has attracted the attention of researchers due to its potential biological activities. CTAA is a synthetic compound that belongs to the class of acrylamide derivatives. It has shown promising results in various scientific studies, indicating its potential use in the development of new drugs.
作用機序
The mechanism of action of (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also possesses antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its poor solubility in water and its limited availability.
将来の方向性
Future research on (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide should focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, studies should investigate the potential use of this compound in the development of new drugs for various diseases, including cancer, inflammation, and microbial infections. Furthermore, efforts should be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
合成法
The synthesis of (E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 3-(2H-chromen-3-yl)acrylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) under reflux conditions. The product is obtained in good yield after purification by column chromatography.
科学的研究の応用
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has been studied extensively for its potential use in the development of new drugs for various diseases.
特性
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-15-18-19-16(22-15)17-14(20)8-7-11-9-12-5-3-4-6-13(12)21-10-11/h3-9H,2,10H2,1H3,(H,17,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQYKINLMDDAQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)
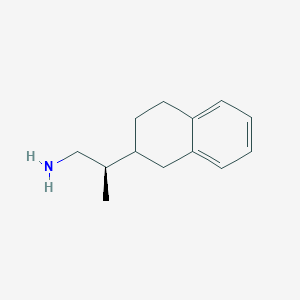
![Ethyl 5-butyramido-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2933730.png)
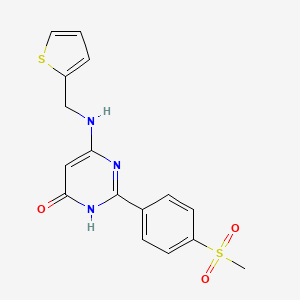
![2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2933733.png)
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2933734.png)
![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)
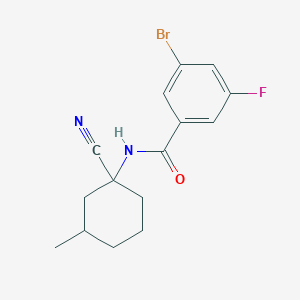
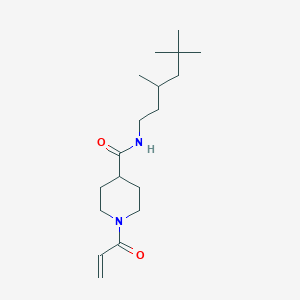
![3-(3-Bromophenyl)-2-[5-(4-methoxybenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2933739.png)
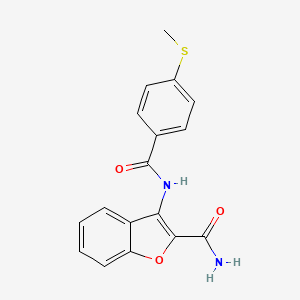
![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)
![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)
![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)